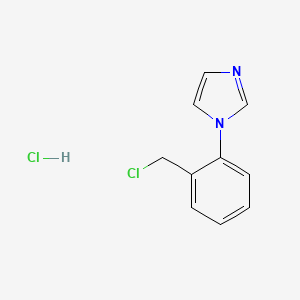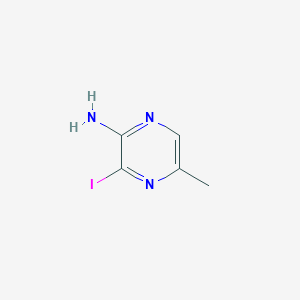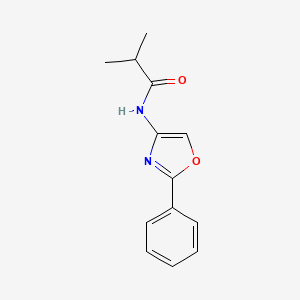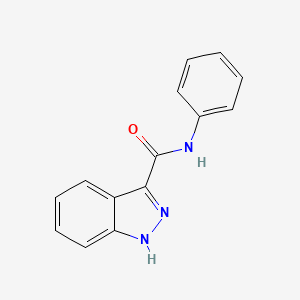
1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride typically involves the reaction of 2-(chloromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions: 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
科学的研究の応用
1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
類似化合物との比較
- 1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrochloride
- 1-(2-(Fluoromethyl)phenyl)-1H-imidazole hydrochloride
- 1-(2-(Methyl)phenyl)-1H-imidazole hydrochloride
Comparison: 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs with different substituents. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
特性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
1-[2-(chloromethyl)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;/h1-6,8H,7H2;1H |
InChIキー |
RLZWQOJDSPTFCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCl)N2C=CN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)




![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)


![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)
